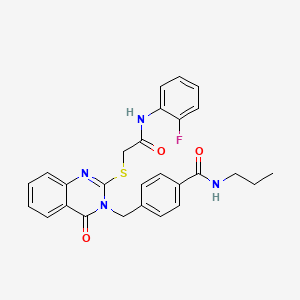

4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide

Description

The compound 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide features a quinazolin-4(3H)-one core substituted with a thioether-linked 2-fluorophenylacetamide moiety and an N-propylbenzamide group. Its structure combines key pharmacophoric elements:

- Quinazolinone scaffold: Known for modulating enzyme inhibition (e.g., carbonic anhydrase, kinases) .

- Thioether linkage: Enhances metabolic stability and influences electronic properties .

- Fluorophenyl and benzamide substituents: Contribute to target selectivity and bioavailability via hydrophobic interactions .

Properties

IUPAC Name |

4-[[2-[2-(2-fluoroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-propylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25FN4O3S/c1-2-15-29-25(34)19-13-11-18(12-14-19)16-32-26(35)20-7-3-5-9-22(20)31-27(32)36-17-24(33)30-23-10-6-4-8-21(23)28/h3-14H,2,15-17H2,1H3,(H,29,34)(H,30,33) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLOQFXQGJDNGPS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNC(=O)C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N=C2SCC(=O)NC4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25FN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a fluorinated phenyl group, a thioether linkage, and a quinazolinone moiety, which may contribute to its biological activity. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant research findings.

Chemical Structure

The chemical structure of the compound can be represented as follows:

Structural Features:

- Fluorophenyl Group: Enhances lipophilicity and may affect binding affinity.

- Thioether Linkage: Potentially increases metabolic stability.

- Quinazolinone Moiety: Known for various biological activities, including anticancer properties.

Research indicates that this compound may exert its biological effects through several mechanisms, including:

- Inhibition of Carbonic Anhydrases (CAs): Preliminary studies suggest that compounds with similar structures inhibit specific isoforms of human carbonic anhydrase (hCA), which are implicated in various diseases including cancer .

- Antiproliferative Effects: The quinazolinone scaffold has been associated with antiproliferative activity against cancer cell lines, suggesting potential use in oncology .

Pharmacological Properties

The pharmacological profile of the compound has been evaluated in various studies:

- Anticancer Activity: In vitro assays have shown that derivatives of quinazolinone exhibit significant cytotoxicity against several cancer cell lines, indicating that the compound may possess similar properties .

- Enzyme Inhibition: The compound's ability to inhibit carbonic anhydrase isoforms has been quantified, with Ki values indicating varying degrees of potency across different isoforms .

Study 1: Inhibition of Carbonic Anhydrases

A study investigated the inhibitory effects of structurally related compounds on hCA I and hCA II. The results indicated that modifications to the fluorophenyl group significantly influenced the inhibitory potency. For instance:

- Ki Values: Compounds with fluorinated aromatic rings showed improved inhibition compared to non-fluorinated analogs (Ki values ranging from 124.3 nM to 567.6 nM) .

Study 2: Antiproliferative Screening

In another study focusing on the antiproliferative effects of quinazolinone derivatives:

- Cell Lines Tested: Various human cancer cell lines were treated with the compound.

- Results: The compound demonstrated IC50 values in the micromolar range, indicating significant cytotoxic effects and potential as an anticancer agent .

Comparative Analysis with Related Compounds

The following table summarizes the biological activities of structurally similar compounds:

| Compound Name | Structural Features | Biological Activity | Ki/IC50 Values |

|---|---|---|---|

| Compound A | Quinazolinone | Anticancer | IC50 = 15 µM |

| Compound B | Thiazole | Antimicrobial | IC50 = 20 µM |

| Compound C | Fluorinated | Enzyme Inhibition | Ki = 132 nM |

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of quinazolinone derivatives, including this specific compound. Its antibacterial and antifungal activities have been evaluated through various in vitro assays.

Antibacterial Studies

- Target Organisms : The compound has shown activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.

- Inhibition Zones : Measurements indicated inhibition zones ranging from 10 mm to 12 mm.

- Minimum Inhibitory Concentration (MIC) : MIC values were reported between 70 mg/mL and 80 mg/mL, suggesting potential as an antibacterial agent.

Antifungal Studies

The compound exhibited significant antifungal activity against Candida albicans, with an inhibition zone of 11 mm, demonstrating efficacy that surpassed standard antibiotics like ampicillin.

Cytotoxic Effects

The cytotoxicity of the compound has been assessed using various cancer cell lines. Preliminary results indicate selective cytotoxic properties:

Cell Line Studies

- Cancer Cell Lines Tested : Various lines have been tested, revealing significant growth inhibition.

- Mechanism of Action : The observed effects are attributed to the induction of apoptosis and cell cycle arrest.

Structure-Activity Relationship (SAR)

Understanding the relationship between chemical structure and biological activity is crucial for optimizing drug design. Key findings include:

- The presence of the thioether group enhances both antibacterial and anticancer activities.

- Substituents on the quinazolinone ring significantly modulate bioactivity, indicating that further modifications could lead to improved efficacy.

Case Study 1: Antimicrobial Efficacy

A study investigated a series of quinazoline derivatives, including our target compound. Modifications at specific positions on the quinazoline ring significantly affected antimicrobial potency. Compounds with electron-withdrawing groups demonstrated enhanced activity against resistant bacterial strains.

Case Study 2: Anticancer Potential

Research focusing on quinazolinone derivatives revealed that compounds similar to our target exhibited potent growth inhibition in various cancer cell lines. The mechanism was linked to apoptosis induction and cell cycle arrest.

Applications in Medicinal Chemistry

The potential applications of 4-((2-((2-((2-fluorophenyl)amino)-2-oxoethyl)thio)-4-oxoquinazolin-3(4H)-yl)methyl)-N-propylbenzamide extend into several areas:

- Antibacterial Agents : Development as a new class of antibiotics targeting resistant strains.

- Antifungal Treatments : Potential use in treating fungal infections resistant to conventional therapies.

- Cancer Therapeutics : Further exploration in anticancer drug development due to promising cytotoxic effects.

Comparison with Similar Compounds

Quinazoline-Linked Benzenesulfonamide Derivatives (Compounds 21–24)

Compounds 21–24 () share a quinazolinone core but differ in substituents:

- Substituents : Chlorophenyl (21–23) and fluorophenyl (24) groups at the hydrazineyl position.

- Key data :

| Compound | Substituent | Melting Point (°C) | Yield (%) |

|---|---|---|---|

| 21 | 2-Chlorophenyl | 273–275 | 84 |

| 24 | 4-Fluorophenyl | 299–300 | 88 |

Comparison :

- The target compound’s 2-fluorophenyl group mirrors the electronic effects of 24’s 4-fluorophenyl substituent but may exhibit distinct binding due to positional isomerism.

- Higher melting points of 21–24 (273–300°C vs. ~200–250°C for typical quinazolinones) suggest enhanced crystallinity from sulfonamide groups, unlike the target’s N-propylbenzamide .

Anti-Inflammatory 2-Substituted Quinazolinone Acetamides

highlights 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which outperforms Diclofenac in anti-inflammatory activity with lower ulcerogenicity.

Thioether-Functionalized Quinazolinones ()

Compounds 5–18 in are synthesized via S-alkylation of 4-(2-mercapto-4-oxoquinazolin-3(4H)-yl)benzenesulfonamide with 2-chloro-N-substituted acetamides.

Fluorophenyl-Thioether Derivatives (–12)

Examples include 2-[[2-[4-(3-chlorophenyl)-1-piperazinyl]-2-oxoethyl]thio]-N-(2-fluorophenyl)acetamide ():

- Common motifs : Fluorophenyl, thioether, and acetamide groups.

- Divergence : Piperazinyl substituents in introduce basicity, contrasting with the target’s neutral N-propylbenzamide.

- Bioactivity: Piperazine-containing analogs often target GPCRs or neurotransmitter receptors, whereas quinazolinones are kinase inhibitors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.